molecular formula C19H17FN2O2 B11600977 (5E)-5-(4-ethylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-(4-ethylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B11600977
M. Wt: 324.3 g/mol
InChI Key: PNIIUQVLAWJJRN-GZTJUZNOSA-N
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Description

(5E)-5-(4-ethylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-ethylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione typically involves the condensation of 4-ethylbenzaldehyde with 3-(4-fluorobenzyl)imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the imidazolidine ring or the benzylidene moiety, resulting in the formation of corresponding amines or alkanes.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-(4-ethylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-methylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-(4-chlorobenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-(4-bromobenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione

Uniqueness

The presence of the ethyl group on the benzylidene moiety and the fluorine atom on the benzyl ring makes (5E)-5-(4-ethylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione unique. These substituents can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

(5E)-5-[(4-ethylphenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C19H17FN2O2/c1-2-13-3-5-14(6-4-13)11-17-18(23)22(19(24)21-17)12-15-7-9-16(20)10-8-15/h3-11H,2,12H2,1H3,(H,21,24)/b17-11+

InChI Key

PNIIUQVLAWJJRN-GZTJUZNOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F

Origin of Product

United States

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